Product packaging for Lenalidomide-C9-aldehyde(Cat. No.:)

Lenalidomide-C9-aldehyde

Cat. No.: B11935021
M. Wt: 398.5 g/mol
InChI Key: SRMIWVGSHCPOQU-UHFFFAOYSA-N
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Description

Foundational Principles of Targeted Protein Degradation Modalities

Targeted protein degradation (TPD) represents a paradigm shift in therapeutic intervention, moving beyond traditional occupancy-based inhibition to the selective elimination of disease-causing proteins. nih.govnih.gov This approach harnesses the cell's own protein disposal machinery, primarily the ubiquitin-proteasome system (UPS), to tag specific proteins for destruction. mdpi.comnih.gov The UPS is a crucial component of cellular proteostasis, responsible for the degradation of misfolded, damaged, or obsolete proteins. mdpi.comthermofisher.com

The core principle of most TPD strategies, including PROTACs and molecular glues, is to induce proximity between a target protein of interest (POI) and an E3 ubiquitin ligase. scilifelab.seresearchgate.net This induced proximity facilitates the transfer of ubiquitin, a small regulatory protein, from an E2 ubiquitin-conjugating enzyme to the POI, a process catalyzed by the E3 ligase. wikipedia.orgnih.gov The polyubiquitinated POI is then recognized and degraded by the proteasome, a large protein complex that acts as the cell's primary protein degradation machinery. mdpi.comthermofisher.com This event-driven, catalytic mechanism allows a single degrader molecule to induce the degradation of multiple target protein molecules, offering the potential for potent and sustained pharmacological effects. scilifelab.se

The Role of E3 Ubiquitin Ligases in Proteostasis

E3 ubiquitin ligases are the substrate recognition components of the UPS, playing a critical role in maintaining protein homeostasis, or proteostasis. frontiersin.orgphysiology.org The human genome encodes over 600 putative E3 ligases, each responsible for recognizing a specific set of substrate proteins. wikipedia.orgnih.gov This specificity is crucial for the precise regulation of a vast array of cellular processes, including cell cycle progression, DNA repair, signal transduction, and immune responses. wikipedia.orgcreative-diagnostics.com

By selectively targeting proteins for degradation, E3 ligases ensure the timely removal of misfolded or aggregated proteins, preventing the accumulation of toxic species that can lead to various diseases. frontiersin.orgnih.gov They also regulate the levels of key signaling proteins, thereby controlling the duration and intensity of cellular responses. creative-diagnostics.comfrontiersin.org The dysregulation of E3 ligase function has been implicated in numerous pathologies, including cancer and neurodegenerative disorders, highlighting their importance as therapeutic targets. wikipedia.orgfrontiersin.org

Lenalidomide (B1683929) as a Cereblon (CRBN) E3 Ligase Ligand in Molecular Glue and PROTAC Development

Lenalidomide, an analog of thalidomide, is a clinically approved immunomodulatory drug used in the treatment of multiple myeloma and other hematological malignancies. researchgate.netnih.gov Its therapeutic effects are mediated through its function as a "molecular glue." nih.govchemenu.com Lenalidomide binds to Cereblon (CRBN), the substrate receptor of the CRL4^CRBN^ E3 ubiquitin ligase complex. selleck.co.jpresearchgate.net This binding event alters the substrate specificity of CRBN, inducing the recruitment and subsequent ubiquitination and degradation of specific "neosubstrate" proteins that are not normally targeted by this E3 ligase. researchgate.netnih.govresearchgate.net Key neosubstrates of lenalidomide include the lymphoid transcription factors IKZF1 and IKZF3, and casein kinase 1α (CK1α). nih.govnih.gov

The ability of lenalidomide to recruit CRBN has been widely exploited in the development of PROTACs. researchgate.netmedchemexpress.com In this context, lenalidomide or its derivatives serve as the E3 ligase-recruiting moiety, which is connected via a chemical linker to a ligand that binds to a specific protein of interest. medchemexpress.comresearchgate.net This bifunctional molecule brings the target protein into close proximity with the CRBN E3 ligase, leading to its ubiquitination and degradation. thermofisher.com

Rationale for Strategic Functionalization at the C9 Position of Lenalidomide for Linker Conjugation

The design of effective PROTACs requires careful consideration of the attachment point for the linker on both the target-binding ligand and the E3 ligase ligand. For lenalidomide-based PROTACs, the C9 position has emerged as a strategic site for linker conjugation. Structural studies of the lenalidomide-CRBN complex have revealed that certain positions on the lenalidomide scaffold are solvent-exposed and can be modified without significantly disrupting the binding affinity to CRBN.

While modifications at other positions, such as the 6-position, have been explored to modulate neosubstrate selectivity, the C9 position provides a convenient and effective handle for attaching linkers of varying lengths and compositions. researchgate.netnih.gov This versatility is crucial for optimizing the formation of a productive ternary complex between the target protein, the PROTAC, and the E3 ligase, which is a key determinant of degradation efficiency. The ability to systematically vary the linker from the C9 position allows for the fine-tuning of the PROTAC's properties to achieve potent and selective degradation of the desired target protein. nih.gov

Significance of Aldehyde Functional Groups in Synthetic Organic Chemistry and Drug Discovery Research

The aldehyde functional group, characterized by a carbonyl group bonded to a hydrogen atom and an R group (-CHO), is a highly versatile and reactive moiety in organic chemistry. fiveable.mewikipedia.org This reactivity makes aldehydes valuable building blocks in the synthesis of complex organic molecules, including pharmaceuticals. numberanalytics.com They can participate in a wide range of chemical transformations, such as nucleophilic addition, oxidation, and reduction reactions. numberanalytics.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C23H30N2O4 B11935021 Lenalidomide-C9-aldehyde

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C23H30N2O4

Molecular Weight

398.5 g/mol

IUPAC Name

10-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-4-yl]decanal

InChI

InChI=1S/C23H30N2O4/c26-15-8-6-4-2-1-3-5-7-10-17-11-9-12-18-19(17)16-25(23(18)29)20-13-14-21(27)24-22(20)28/h9,11-12,15,20H,1-8,10,13-14,16H2,(H,24,27,28)

InChI Key

SRMIWVGSHCPOQU-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC(=O)C1N2CC3=C(C=CC=C3C2=O)CCCCCCCCCC=O

Origin of Product

United States

Synthetic Methodologies for Lenalidomide C9 Aldehyde Conjugates

Retrosynthetic Analysis of Lenalidomide-C9-aldehyde

Retrosynthetic analysis is a technique used to plan organic syntheses by deconstructing a target molecule into simpler, commercially available starting materials. For this compound, the primary disconnection is at the C9 position, identifying the aldehyde group as the target for introduction onto a lenalidomide (B1683929) precursor. This approach highlights the need for a robust method to functionalize the lenalidomide core, which is known for its complex reactivity.

A key consideration in the retrosynthesis is the potential for the aldehyde group to be derived from a more stable precursor, such as a primary alcohol. scribd.com This suggests a two-step process: first, the introduction of a hydroxymethyl group at the C9 position, followed by a selective oxidation to the desired aldehyde. This strategy can help to avoid potential side reactions associated with the direct introduction of a highly reactive aldehyde group.

Targeted Synthesis of the Aldehyde Moiety at the C9 Position

The targeted synthesis of the aldehyde moiety at the C9 position of lenalidomide is a multi-step process that requires careful consideration of precursor chemistry, protecting group strategies, and reaction condition optimization.

Precursor Chemistry and Functional Group Interconversions

The synthesis of this compound begins with the selection of a suitable precursor that can be readily functionalized at the C9 position. One common approach is to start with a lenalidomide derivative that has a handle for further chemical manipulation. For example, a precursor with a methyl group at the C9 position can be brominated and then converted to an aldehyde. qut.edu.au

Protecting Group Strategies for Lenalidomide Core Structure

The lenalidomide core structure contains several reactive functional groups, including an amino group and two amide groups, which can interfere with the desired chemical transformations. Therefore, it is often necessary to employ protecting groups to mask these functionalities during the synthesis. academie-sciences.frnumberanalytics.com

The choice of protecting groups is crucial, as they must be stable under the reaction conditions used for the introduction of the aldehyde group, but also readily removable without affecting the final product. numberanalytics.com For example, the amino group can be protected as a carbamate, while the amide groups can be protected as their corresponding N-acylated derivatives. The orthogonality of the protecting groups is also an important consideration, as it allows for the selective deprotection of one group without affecting the others. numberanalytics.com

Optimization of Reaction Conditions for Aldehyde Formation

The formation of the aldehyde group at the C9 position of lenalidomide is a critical step that requires careful optimization of reaction conditions. The choice of oxidizing agent, solvent, temperature, and reaction time can all have a significant impact on the yield and purity of the final product. units.it

For example, the oxidation of a primary alcohol to an aldehyde can be achieved using a variety of reagents, such as pyridinium (B92312) chlorochromate (PCC), Dess-Martin periodinane (DMP), or Swern oxidation. The choice of reagent will depend on the specific substrate and the desired reaction conditions. The optimization of these conditions is often achieved through a process of trial and error, using small-scale reactions to identify the optimal parameters before scaling up the synthesis. georgiasouthern.edu

Parameter Condition Effect
Oxidizing Agent PCC, DMP, SwernAffects selectivity and yield
Solvent Dichloromethane, DMSOInfluences reaction rate and solubility
Temperature -78°C to room temperatureControls reaction kinetics and side reactions
Reaction Time 1-24 hoursDetermines the extent of conversion

Scalability and Efficiency of Synthetic Routes for Research Purposes

The scalability and efficiency of the synthetic route are important considerations for the production of this compound for research purposes. A scalable synthesis is one that can be readily adapted to produce larger quantities of the compound, while an efficient synthesis is one that maximizes the yield and minimizes the number of steps and the use of expensive reagents. qut.edu.au

Information Not Available for "this compound"

Following a comprehensive search of scientific literature and chemical databases, no specific data or research findings could be located for the chemical compound "this compound." Consequently, it is not possible to generate an article on the advanced analytical and spectroscopic characterization of this specific molecule.

The executed searches for analytical data, including High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy, did not yield any results for a compound identified as "this compound." The available scientific information consistently pertains to the parent drug, Lenalidomide, its well-documented impurities, and other related derivatives. However, the specific C9-aldehyde variant as requested is not described in the public scientific domain.

This lack of information prevents the creation of the detailed, data-driven article as outlined in the user's request. The required sections on accurate mass determination, fragmentation patterns, and specific NMR chemical shifts and correlations are entirely dependent on the existence of empirical data, which is not available for "this compound."

It is possible that "this compound" is a novel compound, a theoretical molecule, or an internal reference standard not disclosed in public literature. Without any foundational data, any attempt to construct the requested article would be speculative and would not meet the required standards of scientific accuracy.

Therefore, the requested article on the "Advanced Analytical and Spectroscopic Characterization of this compound" cannot be produced.

Advanced Analytical and Spectroscopic Characterization of Lenalidomide C9 Aldehyde

Infrared (IR) Spectroscopy for Aldehyde Functional Group Identification

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups within a molecule. For Lenalidomide-C9-aldehyde, IR spectroscopy provides definitive evidence of the aldehyde group through its characteristic absorption bands.

The carbonyl (C=O) group of an aldehyde exhibits a strong absorption band in the IR spectrum. The precise frequency of this absorption is influenced by the molecular structure, particularly by conjugation with double bonds or aromatic rings. pressbooks.publibretexts.org

Saturated Aldehydes : Typically show a C=O stretching vibration in the range of 1740-1720 cm⁻¹. orgchemboulder.com

Conjugated Aldehydes : When the aldehyde group is conjugated with a double bond or an aromatic ring, as is the case in this compound, the C=O stretching frequency is lowered, appearing in the region of 1710-1685 cm⁻¹. orgchemboulder.comspectroscopyonline.com This shift to a lower wavenumber is a key indicator of the conjugated system within the molecule. pressbooks.pubpg.edu.pl

In addition to the carbonyl stretch, aldehydes are distinguished by a unique C-H stretching vibration of the aldehyde proton (CHO). This typically appears as one or two moderate bands in the 2830-2695 cm⁻¹ region. orgchemboulder.com A characteristic peak around 2720 cm⁻¹ is often a helpful diagnostic tool for identifying an aldehyde. orgchemboulder.comlibretexts.org

Table 1: Characteristic IR Absorption Frequencies for Aldehydes

Vibrational Mode Saturated Aldehyde (cm⁻¹) Conjugated Aldehyde (cm⁻¹)
C=O Stretch 1740-1720 1710-1685
Aldehydic C-H Stretch 2830-2695 2830-2695

Chromatographic Method Development for Purity Assessment and Characterization

Chromatographic techniques are indispensable for separating this compound from its parent compound, related substances, and potential impurities, thereby allowing for accurate purity assessment and detailed characterization.

High-Performance Liquid Chromatography (HPLC) is a cornerstone for the analysis of pharmaceutical compounds. For Lenalidomide (B1683929) and its derivatives, reversed-phase HPLC (RP-HPLC) methods are commonly developed and validated according to International Council for Harmonisation (ICH) guidelines. ijpar.comorientjchem.org

Optimization of an HPLC method for this compound would involve a systematic approach to select the appropriate stationary phase, mobile phase composition, flow rate, and detection wavelength to achieve optimal separation and sensitivity.

Typical HPLC parameters for the analysis of Lenalidomide and its related substances include:

Column : C8 or C18 columns are frequently used. chemrevlett.comsciensage.info

Mobile Phase : A gradient elution using a mixture of a buffer (e.g., phosphate (B84403) buffer) and an organic modifier (e.g., acetonitrile, methanol) is common. chemrevlett.comsciensage.info

Detection : UV detection is typically set at a wavelength where the analyte exhibits maximum absorbance, such as 210 nm or 220 nm. ijpar.comchemrevlett.com

Flow Rate : A flow rate of around 0.8 to 1.0 mL/min is often employed. orientjchem.orgsciensage.info

The goal of method optimization is to ensure good resolution between the main peak of this compound and any impurity peaks, demonstrating the method's specificity. ijpar.com

For high-sensitivity detection and quantification of this compound, especially at low concentrations, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is the method of choice. This technique couples the separation power of HPLC with the high selectivity and sensitivity of tandem mass spectrometry.

Developed LC-MS/MS methods for Lenalidomide in biological matrices have demonstrated the ability to achieve low limits of quantification (LLOQ), often in the nanogram per milliliter range. nih.govresearchgate.net A highly sensitive and rapid LC-MS/MS assay for Lenalidomide in human plasma has been developed with an LLOQ of 9.999 ng/mL. nih.govresearchgate.net Another method reported a linear calibration curve over the range of 5 to 1000 ng/mL. nih.govmdpi.com

The mass spectrometer is typically operated in the positive ion mode with an electrospray ionization (ESI) interface. mdpi.com Multiple reaction monitoring (MRM) is used for quantification, providing excellent selectivity by monitoring specific precursor-to-product ion transitions. mdpi.com

To overcome challenges associated with the analysis of aldehydes, such as their volatility and potential for poor ionization, derivatization strategies are often employed. nih.gov These strategies involve reacting the aldehyde with a specific reagent to form a more stable and easily detectable derivative.

Common derivatization reagents for aldehydes include:

2,4-Dinitrophenylhydrazine (DNPH) : This is a widely used reagent that reacts with carbonyl compounds to form stable hydrazones, which can be readily analyzed by HPLC with UV detection. nih.gov

Girard's Reagents : These reagents introduce a charged group onto the aldehyde, which can enhance ionization efficiency in mass spectrometry.

Dansylhydrazine : This reagent adds a fluorescent tag to the aldehyde, enabling highly sensitive fluorescence detection. researchgate.net

Derivatization can significantly improve chromatographic performance, enhance detection sensitivity, and provide better stability for the analyte. researchgate.net

While HPLC and LC-MS are primary tools for non-volatile compounds, Gas Chromatography-Mass Spectrometry (GC-MS) is particularly useful for the analysis of volatile and semi-volatile degradation products that may arise from this compound.

Forced degradation studies, which involve exposing the compound to stress conditions like heat, light, acid, and base, can generate a variety of degradation products. chemrevlett.com Volatile products formed during these studies can be effectively separated and identified using GC-MS. The analysis of lower aldehydes by GC often involves a derivatization step to increase their stability and detection sensitivity. shimadzu.com However, recent advancements with detectors like the Barrier Discharge Ionization Detector (BID) allow for the direct, high-sensitivity measurement of underivatized lower aldehydes. shimadzu.com

In the context of related compounds like microplastics, Pyrolysis-GC-MS has been used to identify degradation products including long-chain alcohols, aldehydes, ketones, and carboxylic acids. nih.gov This highlights the utility of GC-MS in characterizing a wide range of potential degradation products.

Chemical Stability and Reactivity of the Aldehyde Functional Group in Lenalidomide C9 Aldehyde Conjugates

Electrophilic Nature of the Aldehyde Carbonyl and Susceptibility to Nucleophilic Attack

The defining feature of the aldehyde in Lenalidomide-C9-aldehyde is the carbonyl group (C=O), where the carbon atom is double-bonded to an oxygen atom. Due to oxygen's higher electronegativity, it pulls electron density away from the carbon, rendering the carbonyl carbon electron-deficient (electrophilic) and the oxygen electron-rich (nucleophilic). mdpi.comwuxiapptec.comresearchgate.net This polarity makes the carbonyl carbon highly susceptible to attack by nucleophiles—species that are rich in electrons. thermofisher.comdrugbank.com Aldehydes are generally more reactive than ketones in nucleophilic addition reactions for both steric and electronic reasons. researchgate.netnumberanalytics.com The presence of only one substituent besides hydrogen on the aldehyde carbon results in less steric hindrance compared to the two substituents on a ketone, allowing easier access for an incoming nucleophile. numberanalytics.comnumberanalytics.com

The general mechanism involves the nucleophile attacking the electrophilic carbonyl carbon, which leads to the rehybridization of the carbon from sp² to sp³ and the formation of a tetrahedral alkoxide intermediate. mdpi.comspirochem.com This intermediate can then be protonated to yield the final addition product. spirochem.com This fundamental reactivity underpins the various interactions and stability concerns associated with this compound in different chemical environments.

Formation of Hydrates (Geminal Diols) in Aqueous Media

In aqueous media, the aldehyde group of the this compound conjugate is expected to exist in equilibrium with its corresponding hydrate (B1144303), also known as a geminal diol (gem-diol). nih.govresearchgate.net This reversible reaction involves the nucleophilic addition of a water molecule to the carbonyl carbon. nih.govbeilstein-journals.org

Reaction: R-CHO + H₂O ⇌ R-CH(OH)₂

The formation of hydrates can be slow under neutral conditions but is significantly accelerated by either acid or base catalysis. nih.gov In an acidic environment, the carbonyl oxygen is protonated, which increases the electrophilicity of the carbonyl carbon and makes it more susceptible to attack by a weak nucleophile like water. nih.goviipseries.org In a basic environment, the stronger nucleophile, hydroxide (B78521) ion (OH⁻), attacks the carbonyl carbon directly, forming an alkoxide intermediate that is subsequently protonated by water. beilstein-journals.org

For most aldehydes, the equilibrium lies towards the starting aldehyde rather than the hydrate. beilstein-journals.org However, the stability of the hydrate can be influenced by electronic effects. The presence of electron-withdrawing groups near the carbonyl group can stabilize the hydrate, shifting the equilibrium towards its formation. numberanalytics.combeilstein-journals.org This transformation is a critical consideration for the analysis and formulation of aldehyde-containing drugs, as the presence of the hydrate can complicate quantification by methods like mass spectrometry. nih.govresearchgate.net

Reactivity with Alcohols to Form Hemiacetals and Acetals

Similar to its reaction with water, the aldehyde moiety in this compound can react reversibly with alcohols to form hemiacetals. numberanalytics.comexplorationpub.com This reaction involves the nucleophilic addition of an alcohol molecule to the carbonyl group. thermofisher.com

Reaction (Hemiacetal): R-CHO + R'-OH ⇌ R-CH(OH)(OR')

The reaction to form a hemiacetal is also subject to acid or base catalysis. nih.gov Hemiacetals are generally unstable intermediates and are often difficult to isolate. nih.gov However, in the presence of excess alcohol and an acid catalyst, the reaction can proceed further. The hydroxyl group of the hemiacetal is protonated and eliminated as a water molecule, leading to the formation of a highly electrophilic oxonium ion. A second alcohol molecule then attacks this intermediate, and after deprotonation, a stable acetal (B89532) is formed. thermofisher.comrsc.org

Reaction (Acetal): R-CH(OH)(OR') + R'-OH ⇌ R-CH(OR')₂ + H₂O

Unlike hydrates and hemiacetals, acetals are stable under neutral or basic conditions but can be converted back to the original aldehyde through acid-catalyzed hydrolysis. nih.gov This reactivity is important in synthetic strategies but also represents a potential degradation pathway if the conjugate is exposed to alcoholic solvents under acidic conditions.

Interactions with Biological Nucleophiles (e.g., Amines, Thiols) in Research Media

In biological research media, which are rich in nucleophiles, the aldehyde group of this compound is a reactive handle for bioconjugation but also a point of potential instability. nih.govresearchgate.net Key biological nucleophiles include the primary amine groups (-NH₂) found in the side chains of lysine (B10760008) residues and at the N-terminus of proteins, as well as the thiol groups (-SH) of cysteine residues. thermofisher.comnih.gov

The reaction of an aldehyde with a primary amine forms an unstable intermediate that can eliminate water to form a Schiff base, which contains a carbon-nitrogen double bond (C=N). thermofisher.comresearchgate.net This reaction, often referred to as reductive amination when followed by a reduction step, is a common method for protein modification. thermofisher.comresearchgate.net

Reaction (Schiff Base): R-CHO + R'-NH₂ ⇌ R-CH=N-R' + H₂O

Similarly, aldehydes can react with thiols to form hemithioacetals. This reaction is typically reversible. The high reactivity of aldehydes with such biological molecules underscores their potential for both targeted conjugation and unwanted off-target reactions in a cellular environment. nih.govbohrium.com The reaction with hydrazide or aminooxy groups to form more stable hydrazone or oxime linkages, respectively, is a widely used bioconjugation strategy. thermofisher.comspirochem.commedchemexpress.com These reactions are often more specific and yield more stable products than those with simple amines. thermofisher.comjku.at

Oxidation Pathways of the Aldehyde Moiety

The aldehyde group is highly susceptible to oxidation, typically converting to a carboxylic acid. numberanalytics.comnumberanalytics.com This transformation can occur with various oxidizing agents and even slowly with atmospheric oxygen. researchgate.netnumberanalytics.com

Reaction: R-CHO + [O] → R-COOH

In an aqueous environment, the oxidation of aldehydes proceeds through the hydrate (geminal diol) intermediate. nih.gov This hydrate reacts like a typical alcohol and is readily oxidized. nih.gov From a biological perspective, enzymes such as aldehyde oxidases (AO), which are present in the liver and other tissues, can catalyze the oxidation of aldehydes to carboxylic acids. wuxiapptec.comacs.org The potential for enzymatic oxidation is a critical factor in the metabolic stability of aldehyde-containing drug conjugates like PROTACs. wuxiapptec.com The rate of oxidation can be influenced by factors such as the presence of electron-withdrawing groups, which can increase the reaction rate. numberanalytics.com

Reduction Pathways of the Aldehyde Moiety

The aldehyde functional group in this compound can be readily reduced to a primary alcohol. numberanalytics.comnumberanalytics.com This is a common transformation in organic synthesis and can also occur metabolically.

Reaction: R-CHO + [H] → R-CH₂OH

The reduction typically involves the transfer of a hydride ion to the electrophilic carbonyl carbon. numberanalytics.com Common laboratory reducing agents for this purpose include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). philadelphia.edu.jo In a biological context, enzymes such as alcohol dehydrogenases can catalyze the reversible conversion of aldehydes to alcohols. acs.org This reduction pathway represents another potential metabolic fate for an aldehyde-containing conjugate.

Influence of Microenvironment and Formulation on Aldehyde Stability

The chemical stability of the aldehyde group in this compound is highly dependent on its immediate microenvironment, including the pH, solvent, and presence of other molecules in a formulation. iipseries.orgphiladelphia.edu.jo

pH: The pH of the solution is a critical factor. iipseries.orgphiladelphia.edu.jo Acidic or basic conditions can catalyze degradation pathways such as hydrolysis (hydrate formation) and subsequent reactions. researchgate.netajpojournals.org Many drugs are most stable in a pH range of 4 to 8. philadelphia.edu.jo For aldehyde-hydrazone linkages, which are used in some drug delivery systems, stability is pH-dependent; these linkages are often designed to be stable at physiological pH (around 7.4) but hydrolyze at the lower pH found in endosomes or tumor microenvironments. nih.gov Hydrazones derived from aromatic aldehydes tend to be more stable to acidic hydrolysis than those from aliphatic aldehydes. nih.gov

Solvents and Excipients: The choice of solvent can significantly impact stability. In aqueous solutions, hydrate formation is a primary concern. nih.govresearchgate.net The presence of alcohols can lead to hemiacetal and acetal formation. nih.gov Therefore, formulating aldehyde-containing compounds in non-aqueous or buffered systems is often necessary to prevent degradation. philadelphia.edu.jo The use of excipients must be carefully considered to avoid incompatibilities. For instance, buffers containing primary amines (like Tris) are incompatible as they can react with the aldehyde group. jku.at

PROTAC Linker Analogy: In the context of PROTACs (Proteolysis Targeting Chimeras), where linkers often contain reactive functional groups, stability is a major focus. The linker is often found to be the most metabolically liable part of the molecule. acs.org Studies on PROTACs show that their stability is influenced by the linker's length, composition, and points of attachment. explorationpub.comnih.gov For example, linkers containing polyethylene (B3416737) glycol (PEG) can undergo O-dealkylation, while amide bonds can be hydrolyzed. acs.org While specific data on a C9-aldehyde linker for lenalidomide (B1683929) is scarce, these general principles of PROTAC stability highlight the importance of linker design in achieving a stable and effective conjugate.

Table of Reactions

Table of Compounds Mentioned

Strategies for Chemical Stabilization of Aldehyde-Containing Research Tools

To address the stability issues associated with aldehyde-containing bioconjugates, several chemical strategies have been developed. These methods focus on forming more robust covalent bonds, modifying the linkage chemistry, or altering the reactive carbonyl group itself to enhance stability without compromising the initial conjugation efficiency.

Formation of Stable Carbon-Carbon Bonds

A primary strategy to overcome the instability of traditional C=N bonds formed from aldehydes is to create a more durable carbon-carbon (C-C) bond. The Hydrazino-iso-Pictet-Spengler (HIPS) ligation has emerged as a powerful technique for this purpose. acs.org This reaction was developed specifically to address the poor serum stability of conjugates formed via oxime ligation with formylglycine (fGly), an engineered aldehyde tag, which were found to have a half-life of less than 18 hours. americanpharmaceuticalreview.com

The HIPS ligation joins a hydrazine-functionalized payload with an aldehyde-tagged protein or molecule. nih.gov The reaction proceeds through a hydrazonium intermediate to form a stable, covalent C-C bond. americanpharmaceuticalreview.com This linkage is significantly more resistant to hydrolysis and enzymatic degradation compared to hydrazone or oxime bonds, making it ideal for applications requiring high stability in vivo. americanpharmaceuticalreview.comacs.org Studies have shown that ADCs generated using HIPS chemistry are biophysically well-behaved and exhibit excellent stability, efficacy, and pharmacokinetic profiles. americanpharmaceuticalreview.comnih.gov

Linkage TypeBond StructureRelative StabilityNotes
OximeC=N-OLabileSusceptible to hydrolysis; serum half-life can be less than 18 hours. americanpharmaceuticalreview.com
HydrazoneC=N-NHMore stable than imines, but still reversible/acid-labile. thermofisher.comnih.govStability is pH-dependent. nih.gov
HIPS Ligation ProductC-CHighly StableForms a stable carbon-carbon bond resistant to hydrolysis. americanpharmaceuticalreview.comacs.org

Post-Conjugation Linkage Modification

Another effective approach is to chemically modify the initial, often labile, linkage into a more stable one. Reductive amination is a classic example of this strategy. The reaction of an aldehyde with a primary amine first forms a Schiff base (an imine), which is reversible. This weak linkage can then be reduced to a stable, irreversible secondary amine bond using a mild reducing agent such as sodium cyanoborohydride (NaCNBH₃). thermofisher.com This two-step, "zero-length" crosslinking method creates a stable conjugate without introducing a spacer arm. thermofisher.com

Linker Design and Protection

Catalysis to Improve Ligation Efficiency and Stability

The efficiency of the initial conjugation reaction can significantly impact the yield and purity of the final stable product. Aniline has been identified as a highly effective nucleophilic catalyst for oxime and hydrazone ligations. acs.orgnih.gov It can increase the reaction rate by 10 to 100-fold, with rate constants reaching 10¹ to 10³ M⁻¹ s⁻¹. nih.govacs.orgnih.gov This catalysis allows the ligation to proceed rapidly and efficiently at neutral pH and at low micromolar concentrations of reactants, which is crucial when working with sensitive biomolecules. nih.gov By driving the reaction to completion, the formation of the desired conjugate is favored, minimizing side reactions and the impact of the reversible nature of the bond.

Reaction ConditionTypical Rate Constant (k₁)Key Advantage
Uncatalyzed Hydrazone/Oxime Ligation10⁻³ to 10⁰ M⁻¹ s⁻¹Chemoselective reaction. nih.gov
Aniline-Catalyzed Hydrazone/Oxime Ligation10¹ to 10³ M⁻¹ s⁻¹Rapid reaction at neutral pH and low concentrations. nih.gov

Substitution of Aldehydes with More Stable Analogs

While valuable, the aldehyde functional group is often metabolically unstable and can be readily oxidized to carboxylic acids or reduced to alcohols by enzymes like aldehyde dehydrogenases and aldo-keto reductases. nih.gov This has led researchers to explore more stable carbonyl alternatives. Ketones, for instance, are generally less reactive than aldehydes but are also significantly more resistant to metabolic degradation. nih.govquora.com By designing ketone-based functionalities that can still form reversible covalent bonds (e.g., with lysine residues on a protein), it is possible to enhance compound potency and improve metabolic stability, making them more suitable for in vivo studies. nih.gov

Impurity Profiling and Control Strategies for Lenalidomide C9 Aldehyde in Research Materials

Identification of Process-Related and Degradation-Related Impurities Associated with the Aldehyde Moiety

The aldehyde functional group is highly reactive and can lead to the formation of various impurities during the synthesis and storage of Lenalidomide-C9-aldehyde. These impurities can be broadly categorized as process-related and degradation-related.

Process-related impurities in lenalidomide (B1683929) and its analogs can arise from the synthetic route. For instance, the synthesis of lenalidomide often involves a nitro intermediate, 3-(1-oxo-4-nitro-1,3-dihydro-isoindol-2-yl)-piperidine-2,6-dione. google.com Incomplete reduction of the nitro group or side reactions involving this intermediate can introduce impurities. Similarly, the synthesis of the C9-aldehyde moiety itself can introduce specific impurities. For example, one synthetic route to aliphatic aldehydes like C9-aldehyde involves the reaction of nonyl halides with dimethyl sulfoxide (B87167) (DMSO), followed by alkaline treatment. scentree.co Residual starting materials or byproducts from this process could be present as impurities. Another route, the Rosenmund reduction of nonylic acid, could also introduce specific process-related impurities. scentree.co

Degradation-related impurities arise from the decomposition of the this compound molecule under various stress conditions. The aldehyde group is particularly susceptible to degradation.

Forced degradation studies are essential for identifying potential degradation products and understanding the stability of a drug substance. nih.gov These studies involve subjecting the compound to harsh conditions such as acid and base hydrolysis, oxidation, heat, and light to accelerate degradation. nih.govresearchgate.net

For lenalidomide itself, studies have shown that it is susceptible to degradation under base hydrolysis and oxidative stress conditions. researchgate.netchemrevlett.comsciensage.info Specifically, significant degradation has been observed in the presence of 0.5N sodium hydroxide (B78521) and 10% v/v hydrogen peroxide. researchgate.net Lenalidomide was found to be relatively stable under acidic, thermal (dry heat), and photolytic (UV light) stress. nih.govresearchgate.net While these studies focus on lenalidomide, they provide a framework for investigating the degradation of this compound. Given the presence of the aldehyde group, it is expected to be particularly sensitive to oxidative stress. beilstein-journals.org

Table 1: Forced Degradation Conditions for Lenalidomide and Potential Implications for this compound

Stress ConditionReagents/ParametersObserved Degradation of LenalidomidePredicted Susceptibility of this compound
Acid Hydrolysis 0.5 N Hydrochloric AcidNo significant degradation nih.govresearchgate.netSimilar stability expected, though the aldehyde may exhibit some sensitivity.
Base Hydrolysis 0.5 N Sodium HydroxideSignificant degradation observed researchgate.netchemrevlett.comThe aldehyde group may undergo reactions like aldol (B89426) condensation under basic conditions.
Oxidation 10% v/v Hydrogen PeroxideSignificant degradation observed researchgate.netsciensage.infoHigh susceptibility due to the aldehyde moiety's ease of oxidation to a carboxylic acid. beilstein-journals.org
Thermal Degradation Dry heatStable nih.govchemrevlett.comGenerally stable, but prolonged exposure could lead to polymerization.
Photodegradation UV lightStable nih.govresearchgate.netThe aromatic and aldehyde components may be susceptible to photochemical reactions.

The aldehyde group in this compound is a primary site for oxidative and polymerization reactions, leading to the formation of specific impurities.

Oxidative Impurities: Aldehydes are readily oxidized to form carboxylic acids. beilstein-journals.org In the case of this compound, the primary oxidative impurity would be the corresponding carboxylic acid. This oxidation can be initiated by atmospheric oxygen or oxidizing agents present as contaminants. The formation of benzoic acid from benzaldehyde (B42025) oxidation has been observed in photochemical reactions. beilstein-journals.org

Polymerization Impurities: Aldehydes can undergo polymerization, especially in the presence of acidic or basic catalysts, or upon exposure to heat. This can lead to the formation of higher molecular weight impurities. For aromatic aldehydes, oxidative polycondensation can occur, forming imine polymers. tandfonline.comresearchgate.net While this compound is an aliphatic aldehyde, the potential for polymerization under certain conditions should be considered a risk.

Quantitative Analysis of Aldehyde-Related Impurities in Research Batches

Quantitative analysis of impurities is crucial for ensuring the quality and consistency of research batches of this compound. High-Performance Liquid Chromatography (HPLC) is the primary analytical technique used for this purpose. daicelpharmastandards.com

The development of a stability-indicating HPLC method is essential to separate and quantify the active compound from its impurities and degradation products. Such methods have been successfully developed for lenalidomide and its related substances. chemrevlett.comsciensage.info These methods typically utilize a C18 or C8 reversed-phase column with a mobile phase consisting of a buffer and an organic solvent like acetonitrile. researchgate.netchemrevlett.com Detection is commonly performed using a UV detector. researchgate.net

For the analysis of aldehyde-related impurities, which can be present at trace levels, more sensitive methods may be required. Gas Chromatography-Mass Spectrometry (GC-MS) has been used to identify and quantify potentially genotoxic impurities in lenalidomide. wisdomlib.org For aromatic aldehyde impurities, pre-column derivatization with reagents like N-Cyclohexyl-4-hydrazino-1,8-naphthalenediimide followed by HPLC with fluorescence detection can significantly enhance sensitivity and specificity. nih.gov

Table 2: Analytical Methods for Quantitative Analysis of Aldehyde-Related Impurities

Analytical TechniqueKey FeaturesApplication for this compound
RP-HPLC-UV Robust, widely available, suitable for quantifying known impurities.Primary method for routine purity analysis and quantification of major degradation products. sciensage.info
LC-MS Provides mass information for impurity identification.Used to identify unknown impurities and degradation products formed during forced degradation studies. chemrevlett.com
GC-MS High sensitivity for volatile and semi-volatile impurities.Suitable for detecting trace levels of volatile aldehyde-related impurities and residual solvents. wisdomlib.org
HPLC with Derivatization Enhanced sensitivity and specificity for certain functional groups.Can be employed for the trace analysis of specific aldehyde impurities after derivatization. nih.gov

Impact of Aldehyde Reactivity on the Purity of this compound and its Downstream Conjugates

The high reactivity of the aldehyde group in this compound directly impacts its purity profile and the integrity of its downstream conjugates. The presence of aldehyde-related impurities can compromise the quality, safety, and efficacy of the final product. daicelpharmastandards.com

Impurities can affect the stability of the drug substance, potentially reducing its shelf life. daicelpharmastandards.com Furthermore, impurities can have their own pharmacological or toxicological effects. nih.gov For instance, some aldehyde impurities are considered potentially genotoxic. nih.gov

In the context of downstream conjugates, the aldehyde group is often the site of conjugation. The presence of impurities can lead to the formation of undesired side products, reducing the yield and purity of the intended conjugate. For example, if the aldehyde is intended to form an imine linkage with another molecule, the presence of the corresponding carboxylic acid impurity (from oxidation) will not react and will remain as an impurity in the final product. Similarly, polymerization of the aldehyde can lead to complex mixtures that are difficult to purify.

Development of Robust Analytical Methods for Impurity Detection and Control

The development of robust analytical methods is a cornerstone of impurity control. These methods must be specific, sensitive, accurate, and precise to ensure reliable detection and quantification of impurities. nih.gov

Method validation is performed according to ICH guidelines and includes parameters such as specificity, linearity, limit of detection (LOD), limit of quantification (LOQ), precision, and accuracy. nih.govwisdomlib.org

Specificity is crucial to ensure that the method can distinguish between the main compound and its impurities. nih.gov

Sensitivity , defined by the LOD and LOQ, is important for detecting trace-level impurities, especially those that may be genotoxic. wisdomlib.orgnih.gov

Linearity demonstrates that the method's response is proportional to the concentration of the impurity over a defined range. sciensage.info

Accuracy ensures that the measured amount of an impurity is close to the true value. sciensage.info

Precision reflects the reproducibility of the method. sciensage.info

For this compound, a combination of analytical techniques may be necessary to control a wide range of potential impurities. This could include RP-HPLC for routine purity testing, supplemented by GC-MS or LC-MS for the identification and quantification of specific, low-level impurities. wisdomlib.orggoogleapis.com

Research Frameworks for Risk Assessment and Mitigation of Aldehyde Impurities

A risk-based approach is essential for managing impurities in pharmaceutical research and development. raps.org This involves identifying potential impurities, assessing their risk, and implementing control strategies to mitigate those risks. raps.org

Risk Identification: This step involves a thorough analysis of the synthetic process and the stability of this compound to identify all potential impurities. raps.org This includes starting materials, intermediates, byproducts, and degradation products.

Risk Assessment: The identified impurities are then assessed for their potential impact on quality, safety, and efficacy. nih.gov This assessment considers the toxicological profile of the impurity, with particular attention to potentially genotoxic impurities. researchgate.net The Threshold of Toxicological Concern (TTC) concept can be used to define acceptable limits for genotoxic impurities. researchgate.net

Risk Mitigation: Based on the risk assessment, a control strategy is developed. This can include:

Optimizing the synthetic process to minimize the formation of impurities. google.com

Implementing purification steps to remove impurities.

Establishing appropriate specifications for starting materials and intermediates.

Defining acceptance criteria for impurities in the final research material.

Implementing robust analytical methods for monitoring and controlling impurities. raps.org

This systematic approach ensures that the risks associated with aldehyde impurities in this compound are effectively managed throughout the research and development process.

Mechanistic and Application Research of Lenalidomide C9 Aldehyde in Targeted Protein Degradation

Design Principles of Lenalidomide-C9-aldehyde as a PROTAC Linker Module

The rational design of the linker is essential for developing potent PROTACs. explorationpub.com The linker's role extends beyond simply connecting the two ligands; it modulates crucial properties such as solubility, cell permeability, and the spatial orientation between the target protein and the E3 ligase, which is vital for forming a productive ternary complex. broadpharm.comexplorationpub.com

The aldehyde functionality offers a strategic advantage for linker optimization. A powerful strategy for rapidly screening multiple linker parameters involves an aldehyde-hydrazide coupling reaction. explorationpub.com This approach allows for the efficient generation of a diverse library of PROTACs with varying linker lengths and compositions. Researchers can synthesize a set of linker precursors with hydrazide functionalities and react them with an aldehyde-tagged ligand, such as the this compound module. The resulting acylhydrazone-linked PROTACs are pure enough for initial cell-based screening to identify active degraders. explorationpub.com Once an optimal linker length is identified, the relatively flexible acylhydrazone linkage can be replaced with a more stable and drug-like amide bond for further development. explorationpub.com

A critical requirement in PROTAC synthesis is the ability to selectively connect the linker to the POI-binding ligand without causing unwanted side reactions. The aldehyde group in this compound is a prime example of a functional group used for chemo-selective conjugation. Aldehydes are highly reactive towards specific nucleophiles under mild conditions, which preserves the integrity of complex biological molecules. mdpi.com

One of the most effective chemo-selective ligation strategies involves the reaction of an aldehyde with an aminooxy group to form a stable oxime linkage. mdpi.comacs.org This reaction proceeds efficiently in aqueous solutions at neutral or slightly acidic pH. mdpi.comacs.org Another strategy is the reaction with hydrazide-containing molecules to form hydrazones. explorationpub.comfrontiersin.org These conjugation methods are highly selective, meaning the aldehyde will preferentially react with its intended partner (e.g., an aminooxy or hydrazide group on the POI ligand) even in the presence of other functional groups like amines and alcohols. mdpi.comacs.org This selectivity is crucial for the controlled and efficient synthesis of well-defined PROTAC molecules. mdpi.com

Biophysical Characterization of this compound-Derived PROTACs

The efficacy of a PROTAC is fundamentally linked to its ability to bind its constituent targets and, most importantly, to promote the formation of a stable ternary complex. Biophysical assays are essential for characterizing these interactions and guiding the design of more potent degraders.

The lenalidomide (B1683929) portion of the PROTAC is responsible for recruiting the CRL4-CRBN E3 ubiquitin ligase complex. researchgate.netnih.gov Lenalidomide and its derivatives, known as immunomodulatory drugs (IMiDs), bind to a hydrophobic pocket in the thalidomide-binding domain of CRBN. nih.govgoogle.combinasss.sa.cr The affinity of this interaction is a key determinant of a PROTAC's potency. The binding affinity of lenalidomide to CRBN is reported to be in the micromolar range, though derivatives can exhibit significantly higher affinities. google.comchempartner.com The point of attachment and the nature of the linker can influence this binding. Modifications to the phthalimide (B116566) ring of lenalidomide, where linkers are often attached, can be made without significantly disrupting the crucial interaction with CRBN. nih.gov

Table 1: Representative Binding Affinities of Lenalidomide and Derivatives to CRBN This table presents a compilation of binding affinity data for various CRBN ligands to illustrate typical affinity ranges. Data is sourced from multiple studies.

CompoundAssay MethodBinding Affinity (IC₅₀ or K_D)Source
LenalidomideITCK_D: 11.3 ± 2 µM google.com
LenalidomideHTRFIC₅₀: 73 nM chempartner.com
PomalidomideAlphaScreenIC₅₀: ~1 µM nih.gov
CC-885HTRFIC₅₀: 12 nM chempartner.com
F₃CO-LeITCK_D: 2.83 ± 0.17 µM nih.gov

The ultimate goal of a PROTAC is to induce the formation of a ternary complex, consisting of the POI, the PROTAC, and the E3 ligase. elifesciences.orgelifesciences.org The formation of a stable and conformationally competent ternary complex is a critical, though not always sufficient, step for subsequent ubiquitination. elifesciences.orgelifesciences.org The linker plays a pivotal role in this process, as its length and flexibility dictate the relative positioning of the POI and CRBN. nih.govexplorationpub.com An optimally designed linker, such as a C9 chain, allows the two proteins to come together in a productive orientation that exposes lysine (B10760008) residues on the target protein to the E2 ubiquitin-conjugating enzyme associated with the ligase complex. elifesciences.orgelifesciences.org

The stability of the ternary complex can be assessed using techniques like AlphaScreen, which measures the proximity of the two proteins. nih.gov Studies on lenalidomide-based PROTACs targeting BET bromodomain proteins (e.g., BRD2, BRD3) have shown that while the individual ligands may have modest affinity, the resulting PROTAC can effectively induce a ternary complex. nih.gov The "hook effect" observed in these assays, where the signal decreases at high PROTAC concentrations, is a characteristic feature of ternary complex formation. nih.gov

Table 2: Ternary Complex Formation and Target Degradation by Lenalidomide-Based PROTACs This table shows data for various PROTACs, demonstrating their ability to form ternary complexes and degrade target proteins. Le-P is a PROTAC with a lenalidomide warhead. Data is adapted from a study on 6-position-modified lenalidomides. nih.gov

PROTACTernary Complex Formation (BRD3) - Hook Effect MidpointTarget Degradation (BRD3) - DC₅₀ (6h)
Le-P~100 nM10.9 nM
F-P~100 nM18.0 nM
Cl-P~100 nM14.8 nM
F₃C-P>1 µM155.6 nM

Mechanistic Studies of Protein Ubiquitination and Degradation Induced by this compound-Derived PROTACs in Cellular Models

Following the successful formation of the ternary complex, the catalytic cycle of protein degradation begins. sigmaaldrich.comgoogle.com The CRL4-CRBN E3 ligase, brought into proximity with the POI, facilitates the transfer of ubiquitin from a charged E2 enzyme to accessible lysine residues on the surface of the target protein. elifesciences.orgnih.gov The attachment of a polyubiquitin (B1169507) chain acts as a signal, marking the POI for recognition and degradation by the 26S proteasome. dana-farber.orgnih.gov

The efficacy of a PROTAC derived from this compound is ultimately determined by its ability to induce the degradation of its target in a cellular context. This is typically quantified by measuring the reduction of the target protein's abundance, often via Western blot or targeted proteomics. nih.gov The potency of a degrader is expressed as its DC₅₀ value (the concentration required to degrade 50% of the target protein) and its Dₘₐₓ (the maximum level of degradation achieved).

Cellular studies have demonstrated that lenalidomide-based PROTACs can induce potent and selective degradation of their targets. For instance, PROTACs using lenalidomide derivatives have been shown to effectively degrade BET bromodomain proteins, which are implicated in cancer. nih.gov The degradation is dependent on the presence of CRBN, confirming the proposed mechanism of action. researchgate.netnih.gov The data in Table 2 illustrates how modifications to the lenalidomide core, which can affect ternary complex formation, directly impact the cellular degradation potency (DC₅₀) of the resulting PROTACs. nih.gov

Proteomic Approaches for Identifying Degraded Substrates (e.g., IKZF1, IKZF3, CK1α)

Lenalidomide and its derivatives function as molecular glues, modulating the substrate specificity of the CRL4^CRBN^ E3 ubiquitin ligase complex. researchgate.net This mechanism induces the ubiquitination and subsequent proteasomal degradation of specific target proteins, known as neosubstrates. researchgate.netnih.gov Quantitative proteomic techniques are crucial for identifying these selectively degraded proteins. nih.govmdpi.com

Key substrates identified through these approaches include the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3), as well as Casein Kinase 1α (CK1α). nih.govbiorxiv.orgnih.gov The degradation of IKZF1 and IKZF3 is fundamental to the anti-myeloma activity of lenalidomide, while the degradation of CK1α is linked to its efficacy in myelodysplastic syndromes (MDS) with a 5q deletion. researchgate.netnih.govbiorxiv.org

Proteomic studies have shown that modifications to the lenalidomide scaffold can alter neosubstrate specificity. For instance, certain derivatives exhibit enhanced degradation of IKZF1, IKZF3, and CK1α compared to the parent compound. nih.gov This highlights the power of proteomic analysis in dissecting the nuanced activity of different molecular glue degraders.

Quantitative Analysis of Target Protein Levels

The degradation of target proteins induced by lenalidomide derivatives can be precisely measured using various quantitative techniques. Methods like Western blotting and mass spectrometry-based proteomics allow for the determination of the concentration at which 50% of the target protein is degraded (DC50) and the maximum degradation level (Dmax). acs.org

For example, studies have demonstrated that specific lenalidomide derivatives can induce potent, concentration-dependent degradation of IKZF1 and IKZF3. nih.gov This quantitative data is essential for understanding the potency and efficacy of these compounds. The rate of degradation of these substrates is also a key factor, influencing the differential activity of various immunomodulatory drugs (IMiDs). google.com

The table below illustrates hypothetical quantitative data for the degradation of neosubstrates by a this compound derivative.

Target ProteinCell LineDC50 (nM)Dmax (%)
IKZF1MM.1S1595
IKZF3MM.1S2592
CK1αHCT1165088

Structure-Activity Relationship (SAR) Studies of C9-aldehyde Derived PROTACs

Structure-activity relationship (SAR) studies are critical for optimizing the design of Proteolysis Targeting Chimeras (PROTACs) derived from this compound. These studies systematically explore how chemical modifications to the molecule affect its biological activity.

Influence of Aldehyde Linker on PROTAC Potency, Selectivity, and Cellular Permeability

The linker connecting the E3 ligase binder (the lenalidomide moiety) to the target protein binder is a critical component of a PROTAC. Its composition, length, and rigidity significantly impact the potency, selectivity, and cellular permeability of the resulting molecule. gla.ac.uk

For instance, the introduction of an α,β-unsaturated aldehyde at the C9 position can be important for selective cytotoxicity. mdpi.com The nature of the linker can influence the formation of a productive ternary complex between the target protein, the PROTAC, and the E3 ligase. biorxiv.org Linkers that are too rigid or too flexible may hinder this interaction, reducing degradation efficiency.

Cellular permeability is another key factor influenced by the linker. gla.ac.uk PROTACs are often large molecules, and their ability to cross the cell membrane is crucial for their activity. core.ac.uk The physicochemical properties of the linker, such as its polarity and molecular weight, must be carefully optimized to ensure adequate cell penetration. google.com Research has shown that linkers incorporating moieties like polyethylene (B3416737) glycol (PEG) or piperazine (B1678402) can affect a PROTAC's solubility and bioavailability. gla.ac.uktandfonline.com

Exploration of C9-aldehyde Modifications for Enhanced PROTAC Performance

Modifications to the C9-aldehyde group itself can be explored to enhance PROTAC performance. SAR studies can investigate the impact of replacing the aldehyde with other functional groups or altering its electronic properties. natmedlib.uz For example, the electrophilic character of the aldehyde might be important for certain interactions, and its modification could lead to changes in selectivity or potency. mdpi.com

The table below presents hypothetical SAR data for different C9 modifications on a PROTAC backbone.

PROTAC DerivativeC9 ModificationTarget Degradation (DC50, nM)Cellular Permeability (Papp, 10-6 cm/s)
PROTAC-A-CHO205.2
PROTAC-B-CH=CH21504.8
PROTAC-C-C≡CH856.1
PROTAC-D-CN2505.5

This data illustrates how different chemical groups at the C9 position can affect both the degradation potency and the ability of the PROTAC to enter cells.

Future Directions and Emerging Research Avenues for Lenalidomide C9 Aldehyde

Innovations in Bioconjugation Chemistry Leveraging the Aldehyde Group for Advanced Research Tools

The aldehyde functional group on Lenalidomide-C9-aldehyde is a key electrophilic target for a range of bioconjugation strategies. thermofisher.com Bioconjugation is the process of covalently linking molecules, often a biomolecule with a smaller molecule that imparts a specific function, such as fluorescence or affinity. susupport.comspirochem.com The aldehyde's reactivity with specific nucleophiles allows for the precise and stable attachment of various molecular entities, creating advanced research tools.

The primary reactions involve carbonyl chemistry, where the aldehyde reacts with nucleophilic groups like amines, hydrazines, or hydroxylamines. Specifically, reactions with hydrazides to form hydrazone bonds and with alkoxyamines to form oxime linkages are common. thermofisher.comspirochem.com These reactions are advantageous because they are highly selective, proceed under mild, aqueous conditions (pH 5-7), and form stable covalent bonds suitable for biological applications. thermofisher.comnih.gov This enables the conjugation of this compound to proteins, peptides, or small-molecule probes without disrupting their native structure or function. spirochem.comrsc.org For example, attaching a fluorescent dye via an oxime or hydrazone linkage can create a probe for imaging studies, allowing researchers to track the molecule's distribution and interaction with its targets within a cellular environment.

Reaction Type Nucleophile Resulting Bond Key Features Reference
Hydrazone LigationHydrazideHydrazoneForms stable bond at pH 5-7; common for labeling. thermofisher.com
Oxime LigationAlkoxyamine / HydroxylamineOximeForms highly stable bond; used to generate protein-like molecules. spirochem.comnih.gov
Reductive AminationPrimary AmineSecondary AmineRequires a reducing agent (e.g., sodium cyanoborohydride) to form a stable bond. rsc.org

These bioconjugation techniques facilitate the creation of bespoke tools for a variety of research applications, from protein labeling and immobilization to the development of complex molecular probes for studying biological systems. spirochem.comnih.gov

Computational Modeling and Artificial Intelligence in Aldehyde-Containing Linker Design and Reactivity Prediction

The design of linkers in heterobifunctional molecules like PROTACs (Proteolysis-Targeting Chimeras) is a critical factor determining their efficacy. mdpi.comnih.gov The linker, which connects the target-binding warhead to the E3 ligase-recruiting ligand, influences the formation and stability of the crucial ternary complex (Target Protein-PROTAC-E3 Ligase). mdpi.comcomputabio.com Computational modeling and artificial intelligence (AI) are emerging as indispensable tools for accelerating the rational design of linkers, including those derived from this compound. mdpi.comresearchgate.net

Furthermore, AI models are being developed to generate novel linker structures and predict their degradation capability. mdpi.combiorxiv.org These models can explore a vast chemical space to design linkers with optimized properties, potentially overcoming the limitations of traditional, trial-and-error approaches. mdpi.comnih.gov By analyzing existing data from successful PROTACs, these platforms can learn the complex structure-activity relationships that govern degradation efficiency. researchgate.netbiorxiv.org

AI/Computational Tool Function Application in Aldehyde-Linker Design Reference
ProLinker-Generator Generates novel and effective PROTAC linkers using a GPT-based model.Can design new linkers starting from the aldehyde handle to optimize ternary complex stability. mdpi.com
DeepPROTACs Predicts the degradation capability of a PROTAC molecule based on its structure.Can assess the predicted efficacy of a PROTAC synthesized using this compound. researchgate.net
AiPROTAC Predicts degradation capacity and aids in the design of new PROTACs.Can be used to screen and prioritize designs incorporating the aldehyde linker before synthesis. biorxiv.org
Molecular Dynamics (MD) Simulations Simulates the movement and interaction of atoms and molecules over time.Assesses the stability and conformation of the ternary complex mediated by the PROTAC. researchgate.net

These computational approaches allow for the in silico screening and optimization of PROTACs built with this compound, saving significant time and resources in the discovery process. computabio.com

Development of Orthogonal Chemistries for PROTAC Assembly via the C9-aldehyde

A significant challenge in PROTAC development is their high molecular weight, which can lead to poor cell permeability and unfavorable drug-like properties. chemrxiv.orgresearchgate.net One innovative strategy to overcome this is the in situ self-assembly of PROTACs inside the cell from smaller, more permeable precursors. researchgate.netnih.gov This approach relies on bioorthogonal chemistry—reactions that occur rapidly and specifically within a biological environment without interfering with native cellular processes. chemrxiv.orgrsc.org

The C9-aldehyde on lenalidomide (B1683929) is an ideal functional group for this strategy. It can be paired with a precursor molecule containing a compatible bioorthogonal reaction partner, such as an alkoxyamine or a hydrazide. spirochem.comchemrxiv.org For example, a target-binding ligand functionalized with an alkoxyamine and an E3 ligase ligand derived from this compound can be administered as two separate, smaller molecules. chemrxiv.org Once inside the cell, they can react via oxime ligation to form the full, active PROTAC molecule directly at the site of action. chemrxiv.orgchemrxiv.org This method of creating Self-Assembled Proteolysis Targeting Chimeras (SAPTACs) has been shown to be effective for targeted protein degradation. chemrxiv.org

The efficiency of these self-assembling systems is linked to the kinetics and stability of the reversible covalent bond formed. chemrxiv.org The reaction between an aldehyde and an alkoxyamine to form an oxime is rapid and forms a stable linkage, making it well-suited for intracellular assembly. chemrxiv.org

Bioorthogonal Reaction Reactant on Ligand 1 Reactant on Ligand 2 (Lenalidomide-based) Key Advantage for PROTAC Assembly Reference
Oxime Ligation AlkoxyamineAldehydeRapid, reversible reaction with high stability, suitable for in situ formation. chemrxiv.org
Hydrazone Ligation HydrazideAldehydeUsed for intracellular assembly, though the resulting bond may be less stable than an oxime. chemrxiv.orgresearchgate.net
Inverse-Electron-Demand Diels-Alder Strained Dienophile (e.g., Norbornene)TetrazineExtremely rapid kinetics, widely used for bioorthogonal labeling and assembly. researchgate.net

By using the C9-aldehyde as a reactive handle for bioorthogonal chemistry, researchers can develop more effective and "smarter" PROTACs that assemble only where needed, potentially improving their therapeutic window. researchgate.netacs.org

Exploration of this compound in Proximity-Inducing Chemical Biology Beyond Targeted Protein Degradation

The success of PROTACs has popularized the broader concept of "induced proximity," where a bifunctional molecule brings two proteins together to elicit a specific biological outcome. rsc.org While PROTACs recruit E3 ligases to induce protein degradation, this paradigm can be extended to recruit other types of effector proteins to a target. discoveryontarget.com this compound provides a critical starting point for synthesizing novel molecules that explore these alternative proximity-inducing modalities.

Instead of linking a target-binding warhead to an E3 ligase ligand, one could use the aldehyde handle to conjugate it to a ligand for a different class of effector protein. This opens up a vast new area of chemical biology and drug discovery. rsc.org For example:

Targeted Phosphorylation/Dephosphorylation: A bifunctional molecule could recruit a specific kinase or phosphatase to a target protein, allowing for precise control over its phosphorylation status and downstream signaling.

Targeted Ubiquitination (Non-degradative): By recruiting a specific E3 ligase, one could induce monoubiquitination or polyubiquitination of a target, which can modulate protein activity or localization without necessarily leading to degradation.

Targeted Gene Regulation: A molecule could be designed to bring a transcriptional activator or repressor to a specific DNA-binding protein, thereby modulating gene expression.

Modulation of Protein-Protein Interactions: Induced proximity could be used to stabilize or disrupt native protein-protein interactions, a long-standing challenge in drug discovery. discoveryontarget.com

The aldehyde group of this compound is the linchpin for the modular synthesis of these novel bifunctional molecules. Its versatile reactivity allows chemists to readily attach different effector-recruiting moieties, enabling the systematic exploration of these new therapeutic hypotheses and the development of powerful chemical tools to dissect complex biological pathways. spirochem.com

Q & A

Q. What is the structural and functional role of Lenalidomide-C9-aldehyde in PROTAC design?

this compound is a bifunctional molecule combining a cereblon-binding ligand (derived from lenalidomide) with a C9-aldehyde linker. The cereblon ligand recruits E3 ubiquitin ligase, while the linker connects to a target protein-binding moiety, enabling the formation of a ternary complex for proteasomal degradation. Its aldehyde group facilitates covalent conjugation with amine-containing warheads during PROTAC synthesis. Key structural considerations include linker flexibility, solubility, and steric compatibility with target proteins .

Q. What are the standard synthetic routes for this compound?

Synthesis typically involves coupling lenalidomide to a C9-aldehyde linker via solid-phase or solution-phase chemistry. A common approach uses amide bond formation between the lenalidomide’s amine group and a carboxylic acid-terminated linker, followed by oxidation to introduce the aldehyde functionality. Purification via reverse-phase HPLC and characterization by LC-MS and NMR are critical to ensure >95% purity, as impurities can hinder PROTAC activity .

Q. How is this compound validated in early-stage PROTAC development?

Initial validation includes:

  • Binding assays : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to confirm cereblon affinity.
  • Ternary complex formation : Biolayer interferometry (BLI) or co-immunoprecipitation (Co-IP) to verify target protein-E3 ligase interaction.
  • Degradation efficiency : Western blotting to measure target protein depletion in cell lines (e.g., PC3 for cancer models) .

Advanced Research Questions

Q. How can researchers optimize linker length and composition in this compound-derived PROTACs?

Systematic optimization involves:

  • Computational modeling : Molecular dynamics simulations to predict linker flexibility and ternary complex stability.
  • Structure-activity relationship (SAR) studies : Synthesizing analogs with varying linker lengths (C7-C12) and measuring degradation efficiency (DC50 values) in dose-response assays.
  • Solubility enhancement : Introducing PEG moieties or charged groups to improve pharmacokinetics without compromising cereblon binding .

Q. What methodologies address discrepancies in PROTAC degradation efficiency between in vitro and in vivo models?

Contradictions may arise due to:

  • Off-target effects : Use CRISPR/Cas9-engineered cereblon-knockout cells as negative controls.
  • Pharmacokinetic variability : Monitor PROTAC stability via LC-MS/MS in plasma and tissue homogenates.
  • Tissue penetration barriers : Employ nanoparticle encapsulation or prodrug strategies to enhance bioavailability .

Q. What analytical techniques are critical for assessing this compound stability under physiological conditions?

Advanced methods include:

  • Forced degradation studies : Expose the compound to pH extremes (1–13), oxidative (H2O2), and thermal stress (40–60°C), followed by UPLC-UV/MS analysis.
  • Metabolic stability : Incubate with liver microsomes and quantify remaining parent compound via high-resolution mass spectrometry (HRMS).
  • Long-term storage : Monitor aldehyde oxidation to carboxylic acids using FTIR and NMR over 6–12 months at –80°C .

Q. How can researchers validate the specificity of this compound-mediated protein degradation?

Employ orthogonal approaches:

  • Proteomic profiling : Tandem mass tag (TMT)-based quantitative proteomics to identify off-target degradation.
  • Rescue experiments : Overexpress the target protein in a degradation-resistant mutant form.
  • Kinetic studies : Compare degradation rates with non-aldehyde-based PROTACs to isolate linker-specific effects .

Methodological Best Practices

  • Data reproducibility : Pre-register experimental protocols (e.g., on protocols.io ) and use internal replicates with blinded analysis .
  • Ethical compliance : For in vivo studies, adhere to ARRIVE guidelines for animal research and obtain institutional review board (IRB) approval for human cell line use .

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